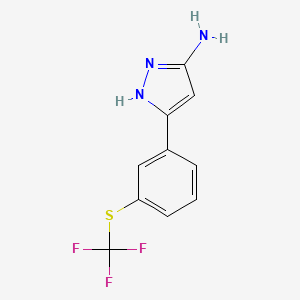

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

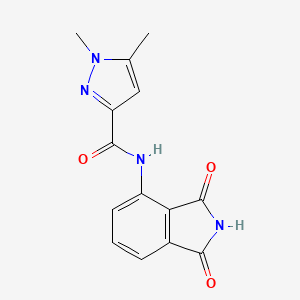

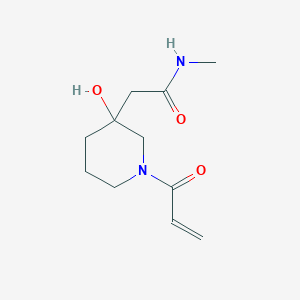

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine is a compound of significant interest in various fields of chemistry and biology. This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a pyrazol-5-amine structure. The presence of the trifluoromethylthio group imparts unique chemical properties, making it valuable for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .

Mode of Action

The compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions . Specifically, it forms hydrogen bonds with residues Phe238 and Ser191 of the GID1 receptor . This interaction results in a stronger binding with GID1 compared to other compounds .

Biochemical Pathways

The compound affects the gibberellin pathway, which plays a significant role in plant developmental processes . Gibberellins are natural plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .

Pharmacokinetics

The compound’s bioactivity analysis demonstrated that at a dose of 01 μM, it exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) .

Result of Action

The compound’s action results in the promotion of Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound possesses gibberellin-like function, making it a potential plant growth regulator .

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

For instance, a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, exhibits high gibberellin-like activity, promoting Arabidopsis thaliana hypocotyl elongation and rice germination .

Molecular Mechanism

This suggests that this compound could interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

The trifluoromethyl group is known to play an important role in various biochemical reactions , suggesting that this compound could interact with various enzymes or cofactors.

Transport and Distribution

The trifluoromethylthio (CF3S) group has been often incorporated into organic molecules to enhance their lipophilicity, improving their ability to cross lipid membranes and their in vivo absorption rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the Suzuki-Miyaura coupling and other similar reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenyl ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethyl sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring or pyrazole moiety .

Scientific Research Applications

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

1-(3-Bromophenethyl)-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits higher promoting activity in plant growth regulation compared to gibberellin A3.

Trifluoromethylated Phenyl Derivatives: Used in pharmaceuticals and agrochemicals for their unique properties.

Uniqueness

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine stands out due to its specific combination of the trifluoromethylthio group and pyrazole moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name |

5-[3-(trifluoromethylsulfanyl)phenyl]-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJHTSLMLGPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2977011.png)

![3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol](/img/structure/B2977014.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)

![3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2977028.png)

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)